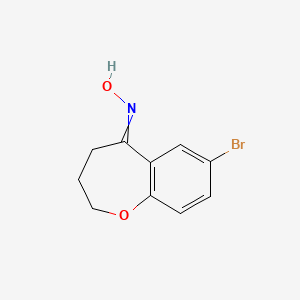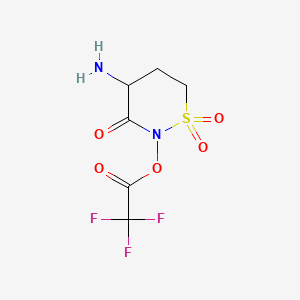![molecular formula C21H23ClN2O6S2 B11819192 [4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)
[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride is a complex organic compound that features a thiazolidine ring, a methoxyphenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiazolidine ring through a cyclization reaction.
- Introduction of the aminoethyl group via nucleophilic substitution.
- Methoxylation of the phenyl ring.
- Sulfonation of the benzene ring.
- Final coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
May serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiazolidine ring and aminoethyl group could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Sulfonamides: Widely used as antibiotics.
Phenylmethoxy derivatives: Common in various pharmaceuticals.
Uniqueness
The combination of the thiazolidine ring, methoxyphenyl group, and benzenesulfonate moiety makes this compound unique, potentially offering a distinct set of properties and applications compared to similar compounds.
Properties
Molecular Formula |
C21H23ClN2O6S2 |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
[4-[[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride |
InChI |
InChI=1S/C21H22N2O6S2.ClH/c1-13-4-5-14(2)19(10-13)31(26,27)29-16-7-6-15(11-17(16)28-3)12-18-20(24)23(9-8-22)21(25)30-18;/h4-7,10-12H,8-9,22H2,1-3H3;1H |
InChI Key |
YFILXRCIHBFSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)


![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)



